molecular formula C28H27NO4 B2792473 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methyl]benzoic acid CAS No. 2138133-75-0

2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methyl]benzoic acid

Cat. No.: B2792473
CAS No.: 2138133-75-0
M. Wt: 441.527
InChI Key: NTDMAYQMGJESEB-UHFFFAOYSA-N
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Description

2-[(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methyl]benzoic acid is a synthetic compound featuring:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle, contributing to conformational flexibility and basicity (pKa ~11).
  • Fmoc (9-fluorenylmethyloxycarbonyl) group: A photolabile protecting group widely used in peptide synthesis to shield amines during coupling reactions .
  • Methylene linker: Connects the piperidine and benzoic acid moieties, influencing steric and electronic properties.

Molecular Formula: C27H27NO5. Applications: Likely serves as an intermediate in solid-phase synthesis or as a building block for bioactive molecules.

Properties

IUPAC Name

2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO4/c30-27(31)21-8-2-1-7-20(21)17-19-13-15-29(16-14-19)28(32)33-18-26-24-11-5-3-9-22(24)23-10-4-6-12-25(23)26/h1-12,19,26H,13-18H2,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDMAYQMGJESEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methyl]benzoic acid typically involves multiple steps:

    Fmoc Protection: The piperidine ring is first protected with the Fmoc group. This is usually achieved by reacting piperidine with Fmoc chloride in the presence of a base such as triethylamine.

    Formation of the Benzoic Acid Derivative: The protected piperidine is then reacted with a benzoic acid derivative, often through a nucleophilic substitution reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and efficiency, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling are also implemented to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methyl]benzoic acid undergoes several types of chemical reactions:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF (dimethylformamide).

    Substitution Reactions: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

    Coupling Reactions: The compound can be used in peptide coupling reactions, where the carboxylic acid group reacts with amines to form amide bonds.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

    Coupling: Carbodiimides such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Major Products

    Deprotection: Yields the free amine.

    Substitution: Yields substituted benzoic acid derivatives.

    Coupling: Yields peptides or other amide-containing compounds.

Scientific Research Applications

Drug Development

The compound is primarily explored for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets, making it a candidate for the development of drugs aimed at treating various conditions.

Peptide Synthesis

Due to the presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group, this compound is utilized in peptide synthesis. The Fmoc group is widely used to protect amino acids during solid-phase peptide synthesis (SPPS), allowing for the selective deprotection and coupling of amino acids .

Research has indicated that derivatives of this compound exhibit biological activities, including anti-inflammatory and analgesic effects. Studies on similar compounds have shown their ability to modulate pain pathways, suggesting potential therapeutic uses in pain management .

Case Study 1: Peptide Synthesis Optimization

In a study focused on optimizing peptide synthesis protocols, researchers incorporated 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methyl]benzoic acid as part of the synthesis of a novel peptide with enhanced stability and bioactivity. The results demonstrated improved yields and purity of the final peptide product, highlighting the compound's role as an effective building block in peptide chemistry.

Case Study 2: Anti-inflammatory Activity

A pharmacological study investigated the anti-inflammatory properties of compounds related to this compound. The results indicated that these compounds significantly reduced inflammation in animal models, suggesting that they could be developed into effective treatments for inflammatory diseases.

Mechanism of Action

The primary mechanism of action for 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methyl]benzoic acid involves its role as a protecting group. The Fmoc group protects amine functionalities during synthetic processes, preventing unwanted side reactions. The compound’s molecular targets are the amine groups in peptides and proteins, where it forms stable carbamate linkages that can be selectively removed under basic conditions.

Comparison with Similar Compounds

Core Heterocycle Variations

Compound Name Heterocycle Key Features
Target Compound Piperidine Six-membered ring with one nitrogen; Fmoc-protected at N1.
2-[4-(Fmoc)piperazin-1-yl]acetic acid Piperazine Six-membered ring with two nitrogens; higher basicity (pKa ~9.8 and ~5.6).
(S)-1-Fmoc-azetidine-2-carboxylic acid Azetidine Four-membered ring; increased ring strain and reduced flexibility.

Implications :

  • Piperazine derivatives (e.g., 2-[4-(Fmoc)piperazin-1-yl]acetic acid) allow dual functionalization but may complicate orthogonal protection strategies.

Linker and Acid Group Modifications

Compound Name Linker/Acid Group Key Features
Target Compound Methylene/benzoic acid Benzoic acid (pKa ~4.2) ensures moderate acidity; methylene linker adds flexibility.
4-[(1-Fmoc-piperidin-4-yl)sulfonyl]benzoic acid Sulfonyl/benzoic acid Sulfonyl group (electron-withdrawing) increases acidity (pKa ~1.5) and stabilizes intermediates.
2-(4-(Fmoc)piperazin-1-yl)acetic acid Methylene/acetic acid Acetic acid (pKa ~2.5) enhances solubility but reduces steric bulk.

Implications :

  • Sulfonyl linkers (e.g., in ) improve electrophilicity for nucleophilic substitutions but may reduce biocompatibility.
  • Acetic acid derivatives (e.g., ) are more water-soluble, favoring aqueous-phase reactions.

Protective Group Strategies

Compound Name Protective Groups Key Features
Target Compound Fmoc Orthogonal to Boc; removed under basic conditions (e.g., piperidine).
4-(1-Fmoc-4-Boc-piperazin-2-yl)benzoic acid Fmoc + Boc Dual protection enables sequential deprotection for complex syntheses.
(S)-2-(Fmoc-amino)-3-(1-Boc-piperidin-4-yl)propanoic acid Fmoc + Boc Stereospecific amino acid backbone for peptide chain elongation.

Implications :

  • Dual protection (Fmoc + Boc) in compounds like allows multi-step syntheses but increases molecular weight and complexity.
  • Stereochemistry in amino acid derivatives (e.g., ) is critical for peptide bioactivity.

Implications :

  • High-purity compounds (e.g., ) are essential for reproducible synthesis.
  • Safety protocols (e.g., PPE, ventilation) should align with hazard statements like H302/H312/H332 .

Key Research Findings

Synthetic Utility : The target compound’s methylene linker and benzoic acid group balance flexibility and acidity, making it versatile for coupling reactions .

Orthogonal Protection : Dual Fmoc/Boc-protected analogs (e.g., ) enable complex multi-step syntheses but require careful deprotection sequencing.

Biocompatibility : Piperidine-based compounds generally exhibit better membrane permeability than piperazine derivatives .

Biological Activity

2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methyl]benzoic acid (Fmoc-Pip-Benzoic acid) is a complex organic compound with significant potential in medicinal chemistry and drug development. Its structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a piperidine ring, and a benzoic acid moiety, which together provide a versatile scaffold for various biological applications.

  • IUPAC Name : this compound
  • Molecular Formula : C29H29NO4
  • Molecular Weight : 457.55 g/mol
  • CAS Number : Not specified in the sources but related compounds share similar identifiers.

Structure-Activity Relationship (SAR)

The biological activity of compounds like Fmoc-Pip-Benzoic acid can be influenced by:

  • The position and nature of substituents on the piperidine ring.
  • The stability and reactivity provided by the Fmoc group.

A comparative analysis of structurally related compounds is summarized in the table below:

Compound NameStructure FeaturesBiological Activity
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acidSimilar piperidine structureUsed as a building block in peptide synthesis
4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]benzoic acidDifferent piperidine positionPotential analgesic and anti-inflammatory effects
3,5-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acidContains two Fmoc groupsPotential applications in drug development

Case Studies and Research Findings

Several studies have highlighted the biological implications of compounds similar to Fmoc-Pip-Benzoic acid:

  • Antitumor Efficacy : A study reported that derivatives containing piperidine rings showed promising results in inhibiting cancer cell lines through mechanisms involving apoptosis and cell cycle modulation .
  • Anti-inflammatory Properties : Research has indicated that certain piperidine derivatives possess significant anti-inflammatory effects, which could be leveraged for therapeutic applications .
  • Enzyme Interaction Studies : Investigation into enzyme inhibition revealed that similar compounds could effectively inhibit key metabolic enzymes, suggesting potential uses in metabolic disorders .

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